Vinyl iodoacetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52590-49-5 |
|---|---|
Molecular Formula |
C4H5IO2 |
Molecular Weight |
211.99 g/mol |
IUPAC Name |
ethenyl 2-iodoacetate |
InChI |
InChI=1S/C4H5IO2/c1-2-7-4(6)3-5/h2H,1,3H2 |
InChI Key |
RZBCQRXLQOFZBP-UHFFFAOYSA-N |
SMILES |
C=COC(=O)CI |
Canonical SMILES |
C=COC(=O)CI |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution with Imidazole
Vinyl iodoacetate undergoes imidazole substitution in the presence of potassium carbonate (K₂CO₃) to form vinyl 2-(1H-imidazol-1-yl)acetate ( 9 ) .
| Reaction Component | Conditions | Yield | Product |
|---|---|---|---|
| This compound + imidazole | THF, K₂CO₃, room temperature | 64% | Vinyl 2-(1H-imidazol-1-yl)acetate ( 9 ) |
This reaction highlights the electrophilic nature of the iodoacetate group, where the iodide is displaced by the nucleophilic imidazole. The product’s structure is validated via ¹H NMR and FTIR-ATR spectroscopy .
Free-Radical Polymerization Attempts
| Reaction Component | Conditions | Outcome |
|---|---|---|
| This compound + initiators | Toluene, radical conditions | Limited polymerization (product 12 ) |
Despite incomplete polymerization, the resulting product ( 12 ) retains the ionic liquid functional group, as confirmed by ¹⁹F NMR and FTIR-ATR . This suggests potential for membrane applications, though solubility issues necessitate further optimization.
Stability and Decomposition Pathways
This compound’s stability under nucleophilic conditions is attributed to:
-
Steric hindrance : Bulky groups near the electrophilic carbon reduce back-attack in Sₙ2 mechanisms .
-
Resonance stabilization : Iodide’s lone pairs donate into the π* orbital of the alkene, weakening electrophilicity and strengthening the C–I bond .
Table 1: Comparative Reactivity of Vinyl Halides
| Halide | Bond Dissociation Energy (kcal/mol) | Reactivity in Cross-Couplings |
|---|---|---|
| Iodide | 57.6 | High |
| Bromide | 72.1 | Moderate |
| Chloride | 83.7 | Low |
Comparison with Similar Compounds
Reactivity and Stability
- Radical Polymerization :
- Hydrolysis Sensitivity :
- Electron Transfer :
- Phenyl iodoacetate reacts with butyl vinyl ether to form decomposition products via single-electron transfer, whereas xanthate derivatives avoid this issue .
Preparation Methods
Method 2: Sodium Iodide in Acetone
Glińska et al. optimized the synthesis using sodium iodide (NaI) in acetone, achieving an 85% yield. Key steps include:
- Reagent Mixing : Vinyl chloroacetate (25 mmol) is added dropwise to a suspension of NaI (25 mmol) in acetone.
- Reaction Conditions : The mixture is stirred at room temperature for 1 hour, during which NaCl precipitates.
- Workup : Filtration removes NaCl, followed by solvent evaporation to yield vinyl iodoacetate as a pale-yellow oil.
- Purification : The crude product is dried under vacuum without further chromatography.
This method’s efficiency arises from acetone’s polar aprotic nature, which solubilizes NaI and accelerates the SN2 displacement. Comparative data between Methods 1 and 2 are summarized in Table 1.
Table 1. Comparison of this compound Synthesis Methods
Reaction Mechanisms and Optimization
The synthesis hinges on a bimolecular nucleophilic substitution (SN2) mechanism, where iodide displaces chloride from vinyl chloroacetate. The reaction proceeds via a backside attack, inverting the configuration at the electrophilic carbon. Key factors influencing efficiency include:
- Solvent Polarity : Acetone’s high polarity stabilizes the transition state, enhancing reaction kinetics compared to benzene.
- Iodide Solubility : NaI’s superior solubility in acetone ensures homogeneous reaction conditions, whereas KI’s limited solubility in benzene may necessitate prolonged stirring.
- Leaving Group Ability : Chloride’s moderate leaving group capacity necessitates stoichiometric iodide to drive the reaction to completion.
Characterization and Analytical Data
Spectroscopic Validation
- C=O Stretch : 1738 cm⁻¹ (ester carbonyl).
- C-I Stretch : 635 cm⁻¹ (characteristic of iodoacetates).
¹H Nuclear Magnetic Resonance (NMR) :
- δ 3.76 ppm (s, 2H, CH₂I).
- δ 4.66–4.97 ppm (dd, 2H, vinyl CH₂).
- δ 7.23 ppm (dd, 1H, vinyl CH).
- δ 166.5 ppm (C=O).
- δ 94.1 ppm (C-I).
Purity Assessment
Thin-layer chromatography (TLC) and gas chromatography (GC) confirm the absence of vinyl chloroacetate residuals in Method 2. Method 1 relies on gravimetric analysis post-precipitation.
Applications in Polymer Science and Bioconjugation
Macromonomer Synthesis
This compound serves as a terminally functionalized monomer in polystyrene macromonomers, enabling controlled radical polymerization.
Bioconjugation Chemistry
The iodoacetyl group reacts selectively with cysteine thiols in proteins, forming stable thioether bonds for antibody-drug conjugates.
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